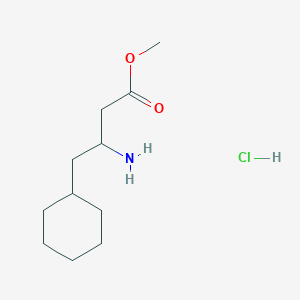
Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42. It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H20N2O3S/c1-5-22-16(21)14-11(2)18(4)17(23)19(12(3)20)15(14)13-9-7-6-8-10-13/h6-10,15H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives have been extensively studied for their synthesis processes and crystal structure analyses. For instance, the synthesis of related reduced pyrimidine derivatives and their crystal structures have been detailed, showcasing the compound's structural intricacies and formation processes (Begum & Vasundhara, 2009).
Chemical Characterization
- Comprehensive spectroscopic (FT-IR, 1H and 13C NMR) characterizations and density functional theory calculations have been performed on similar compounds, providing insight into their molecular geometry, vibrational frequencies, and NMR chemical shifts (Pekparlak et al., 2018).
Application in Organic Synthesis
- This compound is often used in the synthesis of other organic molecules. For example, various reactions of related dihydropyrimidine compounds have been investigated for the synthesis of new chemical entities, highlighting its utility in organic chemistry and synthesis (Kappe & Roschger, 1989).
Potential Biological Activity
- Some studies have focused on synthesizing and evaluating the biological activities of derivatives of this compound. Investigations include antimicrobial, anti-inflammatory, and anticancer activities, demonstrating the potential medicinal applications of these derivatives (Sharma et al., 2012).
Fluorescence Properties
- Research has also been conducted on the fluorescence properties of certain analogs of this compound, indicating its potential use in fluorescence-based applications (Al-Masoudi et al., 2015).
Properties
IUPAC Name |
ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-sulfanylidene-4H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-16(21)14-11(2)18(4)17(23)19(12(3)20)15(14)13-9-7-6-8-10-13/h6-10,15H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVLGAXDYIKAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)N(C1C2=CC=CC=C2)C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)


![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)


![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

